5-((3-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6-ol class, characterized by a fused bicyclic core incorporating thiazole and triazole rings. The structure features a 3-chlorophenyl group and a 4-phenylpiperazinyl moiety attached via a methyl bridge at position 5, with an ethyl substituent at position 2.
Properties
IUPAC Name |
5-[(3-chlorophenyl)-(4-phenylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5OS/c1-2-19-25-23-29(26-19)22(30)21(31-23)20(16-7-6-8-17(24)15-16)28-13-11-27(12-14-28)18-9-4-3-5-10-18/h3-10,15,20,30H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIWZOTZTOMDRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)C5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are cholinesterase enzymes , specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and muscle control.
Mode of Action
The compound interacts with its targets (AChE and BChE) by binding to their active sites, thereby inhibiting their activity. This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The increased acetylcholine levels can enhance neuronal communication, which is beneficial in conditions like Alzheimer’s disease where such communication is impaired.
Biochemical Pathways
The compound affects the cholinergic pathway by inhibiting cholinesterase enzymes. The downstream effects include enhanced cholinergic transmission due to increased acetylcholine levels. This can lead to improved cognitive function in diseases characterized by cholinergic deficits, such as Alzheimer’s disease.
Result of Action
The molecular effect of the compound’s action is the inhibition of cholinesterase enzymes, leading to increased acetylcholine levels. On a cellular level, this results in enhanced neuronal communication. The compound has shown promising results against cholinesterase enzymes, with some derivatives being more potent than standard inhibitors.
Biological Activity
The compound 5-((3-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a thiazolo-triazole core with a piperazine moiety and a chlorophenyl substituent. Its molecular formula is with a molecular weight of approximately 374.91 g/mol. The presence of the piperazine ring is significant as it is known to enhance the pharmacological properties of compounds.
Anticancer Activity
Recent studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit promising anticancer properties. The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.
Table 1: Cytotoxicity Results Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-((3-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | MCF-7 | 5.36 | Induces apoptosis via Bax/Bcl-2 ratio modulation |
| 5-((3-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | HepG2 | 3.21 | Cell cycle arrest at G2/M phase |
The compound demonstrated selective cytotoxicity towards cancerous cells compared to normal Vero cells. Notably, treatment with this compound resulted in an increase in the Bax/Bcl-2 ratio and elevated levels of caspase 9, indicating the induction of apoptosis in treated cells .
The biological activity of this compound can be attributed to its ability to interact with various cellular pathways involved in cancer progression. The thiazolo-triazole scaffold allows for versatile interactions with biological macromolecules. Specifically:
- Apoptosis Induction : The compound triggers apoptotic pathways by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.
- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.
- Metabolic Pathway Targeting : The heterocyclic nature allows targeting of multiple metabolic pathways that are often dysregulated in cancer cells.
Case Studies
Several studies have explored the efficacy of this compound and its derivatives:
- Study on MCF-7 Cells : A recent investigation reported that the compound showed an IC50 value of 5.36 µM against MCF-7 cells. This study highlighted the importance of structural modifications on the piperazine moiety to enhance anticancer activity .
- HepG2 Cell Analysis : In another study focusing on HepG2 cells, the compound exhibited an IC50 value of 3.21 µM. The results indicated significant growth inhibition and suggested further exploration into its mechanism for potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | ChemSpider ID |
|---|---|---|---|---|
| Target: 5-((3-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | C₂₅H₂₆ClN₅O₂S* | 513.5* | 2-Ethyl; 5-[(3-chlorophenyl)(4-phenylpiperazinyl)methyl] | N/A |
| : 5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methylthiazolo[3,2-b]... | C₂₅H₂₈ClN₅O₃S | 514.04 | 2-Methyl; 5-[(4-ethoxy-3-methoxyphenyl)(4-(3-chlorophenyl)piperazinyl)methyl] | 18404024 |
| : 5-((3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | C₂₁H₂₇ClN₅O₂S | 456.99 | 2-Ethyl; 5-[(3-chlorophenyl)(4-ethylpiperazinyl)methyl] | N/A |
*Inferred based on structural analogs.
Key Structural Differences and Implications
Piperazine Substituents: The target compound’s 4-phenylpiperazine group (vs. 4-ethylpiperazine in ) introduces a bulky aromatic substituent, likely enhancing lipophilicity and π-π stacking interactions with biological targets .
Position 2 Substituents :
- The target’s 2-ethyl group (vs. 2-methyl in ) may reduce steric hindrance, favoring metabolic stability over smaller alkyl groups .
Core Modifications :
- All three compounds retain the thiazolo-triazol-6-ol core, critical for hydrogen bonding via the hydroxyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
